6-Chloro-N-isobutyl-2-pyridinamine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
6-Chloro-N-isobutyl-2-pyridinamine serves as a versatile intermediate in chemical synthesis, facilitating the development of complex molecular structures. For example, it has been utilized in the activation of C(sp2)−H bonds and the reduction of CE bonds with an osmium-hexahydride complex, showcasing its role in enhancing reaction selectivity and efficiency in organometallic chemistry (Resano Barrio, Esteruelas, & Oñate, 2004). Furthermore, its incorporation into the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, exemplifies its application in the development of therapeutic agents, where it contributed to the scalability of the synthesis process for clinical studies (Andersen et al., 2013).
Biomolecular Interactions and Antimicrobial Activities
Research has also explored the interactions of 6-Chloro-N-isobutyl-2-pyridinamine derivatives with biomolecules and their potential antimicrobial properties. Investigations into the structural and spectroscopic properties of related compounds have provided insights into their antimicrobial activities and DNA interaction capabilities, highlighting the potential for therapeutic applications (Evecen et al., 2017).
properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNKHYQCFKFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-isobutyl-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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